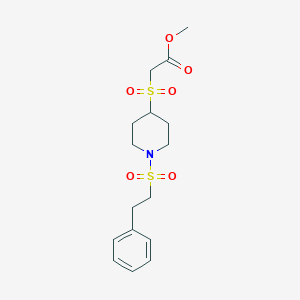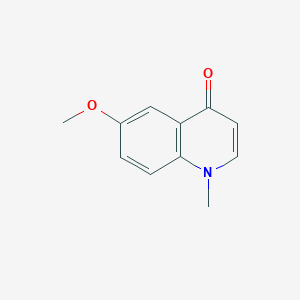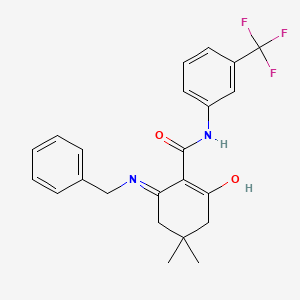
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide, also known as IBTQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. IBTQ is a quinoline-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Formation and Rearrangement : A study described the formation of a tetracyclic isoquinoline derivative through a domino rearrangement sequence initiated by treatment with LDA in THF, showcasing the compound's role in complex organic syntheses (Roydhouse & Walton, 2007).
- Isoquinoline Derivatives Synthesis : Another research focused on synthesizing tetrahydropyrrolo[2,1-a]isoquinolines, emphasizing their utility in generating new indolizine derivatives, highlighting the versatility of isoquinoline compounds in synthesizing structurally diverse molecules (Caira et al., 2014).
- Positive Inotropic Effects : A study investigated a series of 3-dimethylamino-1,2,3,4-tetrahydroquinolines, identifying the N-isobutyryl derivative as a compound with significant positive inotropic activity, indicating the potential medicinal applications of these derivatives (Santangelo et al., 1994).
Medicinal Chemistry and Pharmacology
- Local Anesthetic Activity and Toxicity : Research evaluating isoquinoline alkaloids for their local anesthetic activity and acute toxicity reveals their potential as safer therapeutic agents. The study also explored structure-toxicity relationships among synthesized derivatives, offering insights into designing drugs with reduced toxicity (Azamatov et al., 2023).
- Anticonvulsant Agents : Investigations into N-substituted 1,2,3,4-tetrahydroisoquinolines highlighted the development of potent anticonvulsant agents, illustrating the therapeutic potential of isoquinoline derivatives in treating seizures and contributing to neuropharmacology (Gitto et al., 2006).
Novel Reactions and Synthesis Techniques
- Hydroxyalkylation-initiated Radical Cyclization : A study developed a metal-free reaction for N-allylbenzamide leading to 3,4-dihydroisoquinolin-1(2H)-one derivatives through a radical cyclization process, providing new routes for synthesizing isoquinolinone derivatives (Zhou et al., 2015).
- Cascade Couplings for Isoquinoline Derivatives : Research introduced radical-mediated cascade couplings to generate isoquinoline-1,3(2H,4H)-dione derivatives, demonstrating advanced methods for creating complex molecules potentially useful in drug discovery (Zhang et al., 2015).
Propiedades
IUPAC Name |
3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-14(2)22(26)24-11-5-6-17-13-19(9-10-20(17)24)23-21(25)18-8-7-15(3)16(4)12-18/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCZJMADQHMXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)
![5-(3-methoxyphenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2844809.png)
![2-(2-bromophenyl)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2844810.png)




![N-{1-[(3-cyanophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2844817.png)
![2-(6-Cyclopropylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2844820.png)


